molecular formula C20H12 B107138 Benzo[a]pyrene-d12 CAS No. 63466-71-7

Benzo[a]pyrene-d12

Cat. No. B107138
CAS RN: 63466-71-7
M. Wt: 264.4 g/mol
InChI Key: FMMWHPNWAFZXNH-AQZSQYOVSA-N
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Description

Enzymatic Conversion and Metabolic Activation

The metabolic activation of benzo[a]pyrene (BaP) involves its conversion by mixed-function oxidases and epoxide hydratase in rat liver microsomes, leading to the formation of a single enantiomer, which is further metabolized to diol-epoxide forms. These diol-epoxides are highly mutagenic in mammalian cells, suggesting their role as ultimate carcinogenic metabolites of BaP . Similarly, human bronchial epithelium metabolizes BaP to various ethyl acetate-extractable metabolites, including benzo[a]pyren-3-yl hydrogen sulphate, which may persist in the human body due to its physico-chemical properties .

Molecular Structure Analysis

X-ray crystallography has revealed the geometry of benzo[a]pyrene 4,5-oxide, showing minimal perturbation of the carbon skeleton's planarity upon epoxidation. The epoxide ring is symmetrical and exhibits longer C--O distances compared to other oxides, indicating reactivity at specific positions . Structural studies of BaP and its analogues have demonstrated the influence of nonbonded interactions and molecular strain, particularly in the bay-region, which is affected by the presence of methyl groups or nitrogen atoms replacing C-H groups .

Chemical Reactions Analysis

The aryl hydrocarbon receptor activator BaP can enhance vitamin D3 catabolism in macrophages, indicating that BaP's activation of the receptor stimulates vitamin D3 degradation pathways . The chirality of BaP diol epoxide influences the solution conformations of DNA covalent adducts, with the (-)-trans-anti-[BP]G.C adduct structure maintaining Watson-Crick base pair alignment within a regular right-handed helix . The structural characterization of a (+)-trans-anti-BP-DNA adduct has been achieved using NMR and molecular dynamics, revealing the adduct's orientation in the minor groove of a B-type duplex .

Physical and Chemical Properties Analysis

The exceptional mutagenicity of a BaP diol epoxide in cultured mammalian cells underscores the significance of the metabolic activation process and the formation of covalent DNA adducts in the compound's cytotoxic and carcinogenic effects . Human DNA polymerase kappa has been shown to replicate past the major BaP adduct accurately, with structures revealing a unique mechanism for translesion synthesis that maintains Watson-Crick base pairing . The vibrational spectra of mononitrated benzo[a]pyrenes have been characterized, providing insights into the structural distortions upon nitro group substitution and the correlations between structural parameters and mutagenicity .

Scientific Research Applications

  • Environmental Chemistry and Toxicology : BaP-d12 is used in studying the formation of novel nitro-polycyclic aromatic hydrocarbons (NPAHs) from reactions with atmospheric agents like NO2 and NO3/N2O5. The study by Jariyasopit et al. (2014) found that BaP-d12 is highly reactive in these conditions, leading to the formation of mononitro isomers and increased mutagenicity after exposure (Jariyasopit et al., 2014).

  • Environmental Monitoring : Allan et al. (2016) used deuterated PAHs, including d12-benzo[e]pyrene, as performance reference compounds in studies of photodegradation of these compounds in water samplers. This research highlights the importance of considering photodegradation in environmental monitoring of PAHs (Allan et al., 2016).

  • Bioanalytical Applications : Eichinger et al. (2017) utilized BaP-d12 in the study of a high-affinity antibody for benzo[a]pyrene. This work focuses on the molecular recognition mechanisms of the antibody, which has implications for bioanalytical methods involving BaP detection (Eichinger et al., 2017).

  • Food Safety : Zhao Yong-xin (2012) developed a method using BaP-d12 to detect benzo[a]pyrene in edible vegetable oil, demonstrating the role of BaP-d12 in food safety and quality control (Zhao Yong-xin, 2012).

  • Cancer Research : Castillo-Sánchez et al. (2013) investigated the role of BaP-d12 in breast cancer cell migration, highlighting its utility in cancer research and understanding the impact of environmental pollutants on cancer progression (Castillo-Sánchez et al., 2013).

  • Analytical Chemistry : Zhang et al. (2017) developed a method for determining BaP in foods, employing BaP-d12 as an internal standard. This demonstrates the role of BaP-d12 in improving the accuracy and sensitivity of analytical methods (Zhang et al., 2017).

Mechanism of Action

Target of Action

Benzo[a]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene , primarily targets the DNA in cells . The compound’s diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations . This interaction with DNA is a key factor in its carcinogenic effects .

Mode of Action

The mode of action of this compound involves its interaction with DNA. Its diol epoxide metabolites, BPDE, bind covalently to DNA, leading to the formation of DNA adducts . These adducts can cause DNA mutations, which can lead to the development of cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It influences cellular processes via intricate interactions . The compound’s effects on the transcriptome are complex and multifaceted . Key genes such as CYP1B1 and ASB2 are consistently upregulated in response to exposure . The affected pathways include xenobiotic metabolism, oxidative stress responses, cell cycle regulation, and survival signaling .

Pharmacokinetics

Upon absorption, this compound is quickly absorbed by the intestines and mainly concentrates on body fat and fatty tissues . The compound exhibits a fast elimination rate, with a half-life in the blood of less than 5 minutes and a half-life in the liver of 10 minutes .

Result of Action

The primary result of this compound’s action is the induction of DNA mutations, which can lead to the development of cancer . The compound’s interaction with DNA and the subsequent formation of DNA adducts can cause DNA damage and alter gene expression profiles . This can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. The compound is a result of incomplete combustion of organic matter and can be found in various environmental sources such as coal tar, tobacco smoke, and charbroiled food . These environmental sources can influence the compound’s action, efficacy, and stability. If released to water, it will adsorb very strongly to sediments and particulate matter .

Safety and Hazards

Benzo[a]pyrene-d12 may cause an allergic skin reaction, genetic defects, cancer, and damage to fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Benzo[a]pyrene-d12 can be used as a stable isotope internal standard for the quantification of benzo(a)pyrene content in specific food samples using gas chromatography/mass spectrometry . This suggests potential future applications in environmental and food safety analysis.

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894062
Record name benzo[a]pyrene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63466-71-7
Record name 63466-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Benzo[a]pyrene-d12 and why is it used in research?

A1: this compound is a deuterated form of Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The "d12" designation indicates that 12 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution doesn't significantly alter the chemical behavior of Benzo[a]pyrene but makes it readily distinguishable from the non-deuterated form in analytical techniques like gas chromatography-mass spectrometry (GC/MS). This makes this compound an invaluable tool in research as an internal standard.

Q2: How is this compound used as an internal standard in PAH analysis?

A: When analyzing for Benzo[a]pyrene and other PAHs in complex samples like food or environmental matrices, researchers often add a known amount of this compound during the sample preparation stage [, , , ]. Because it behaves almost identically to Benzo[a]pyrene during extraction and analysis, any losses or variations in the recovery of this compound also reflect what happened to the target analyte, Benzo[a]pyrene. By comparing the signal intensity of Benzo[a]pyrene to that of this compound, scientists can accurately quantify the amount of Benzo[a]pyrene present in the original sample, even if the extraction and analysis processes are not perfectly efficient.

Q3: Can you give specific examples of how this compound has been used in recent studies?

A: Certainly. In a study investigating the formation of nitrated PAHs from reactions with various radicals [], researchers used deuterated PAHs, including this compound, to study the impact of deuterium substitution on the mutagenicity of the resulting products. This research demonstrated that the deuterium isotope effect could lead to an underestimation of the mutagenicity of novel nitro-PAHs. In another study focusing on the determination of Benzo[a]pyrene in camellia oil [], this compound was used as an internal standard for accurate quantification via GC/MS/MS. This study highlighted the importance of sensitive and accurate methods for detecting Benzo[a]pyrene in food products.

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